N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide
Description
N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)22-18-9-8-17(11-16(18)12-20-22)25(23,24)21(5)19-10-14(3)6-7-15(19)4/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLYRIODSNMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C)S(=O)(=O)C2=CC3=C(C=C2)N(N=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable indazole derivative under specific conditions. The reaction is often carried out in the presence of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the sulfonamide group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-carboxamide
- N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-thioamide
Uniqueness
N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
